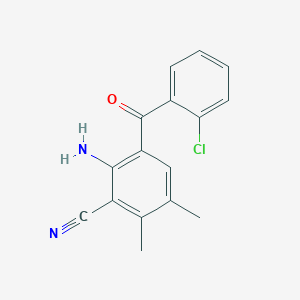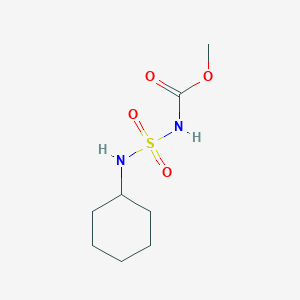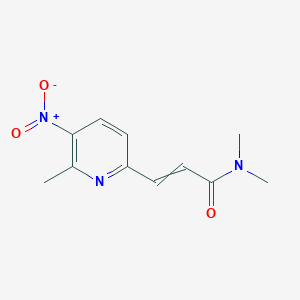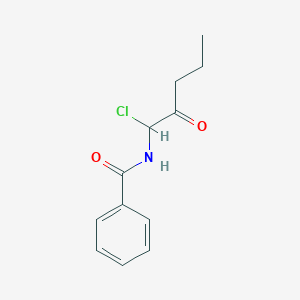
2-Amino-3-(2-chlorobenzoyl)-5,6-dimethylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(2-chlorobenzoyl)-5,6-dimethylbenzonitrile is an organic compound that belongs to the class of aromatic nitriles This compound is characterized by the presence of an amino group, a chlorobenzoyl group, and two methyl groups attached to a benzonitrile core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-chlorobenzoyl)-5,6-dimethylbenzonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Acylation: Introduction of the chlorobenzoyl group through Friedel-Crafts acylation.
Substitution: Introduction of the nitrile group through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
2-Amino-3-(2-chlorobenzoyl)-5,6-dimethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Nucleophilic substitution reactions involving the nitrile group.
Acylation: Introduction of acyl groups to the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium cyanide (NaCN) for nucleophilic substitution.
Acylation: Reagents like acetyl chloride (CH3COCl) with aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group yields a nitro compound, while reduction of the nitro group yields an amino compound.
科学研究应用
2-Amino-3-(2-chlorobenzoyl)-5,6-dimethylbenzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Amino-3-(2-chlorobenzoyl)-5,6-dimethylbenzonitrile involves its interaction with specific molecular targets and pathways. The amino and chlorobenzoyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The nitrile group may also participate in interactions with nucleophilic sites within biological systems.
相似化合物的比较
Similar Compounds
2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene: Shares the chlorobenzoyl group but differs in the core structure.
2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene: Similar chlorobenzoyl group with different substituents.
Uniqueness
2-Amino-3-(2-chlorobenzoyl)-5,6-dimethylbenzonitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of amino, chlorobenzoyl, and nitrile groups makes it a versatile compound for various applications.
属性
CAS 编号 |
89638-29-9 |
|---|---|
分子式 |
C16H13ClN2O |
分子量 |
284.74 g/mol |
IUPAC 名称 |
2-amino-3-(2-chlorobenzoyl)-5,6-dimethylbenzonitrile |
InChI |
InChI=1S/C16H13ClN2O/c1-9-7-12(15(19)13(8-18)10(9)2)16(20)11-5-3-4-6-14(11)17/h3-7H,19H2,1-2H3 |
InChI 键 |
PLXNLIYOHXPLQP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1C)C#N)N)C(=O)C2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14380173.png)
![9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene](/img/structure/B14380181.png)

![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,4,6-trichlorobenzene)](/img/structure/B14380189.png)






![N-Cyclohexyl-5-[methyl(phenyl)amino]penta-2,4-diynethioamide](/img/structure/B14380220.png)
![2,2'-(Piperazine-1,4-diyl)bis[N-(4-bromophenyl)acetamide]](/img/structure/B14380223.png)
![Benzamide, 2-[2-(butylamino)-2-oxoethoxy]-](/img/structure/B14380228.png)
